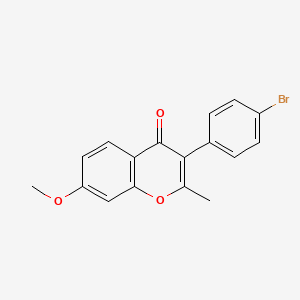

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromophenyl group at the 3-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the chromone scaffold.

Mechanism of Action

Target of Action

Compounds with similar structures, such as chromenones, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Without specific information on this compound, it’s difficult to determine its exact mode of action. Many chromenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Chromenone derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of Action

Chromenone derivatives have been found to have a variety of effects, including anti-inflammatory, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 7-methoxy-2-methylchromone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The chromone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone scaffold, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, methoxy group, and methyl group makes it a valuable compound for various research applications.

Biological Activity

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family, which is renowned for its diverse biological activities including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest in various fields of scientific research due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrO3. Its structure features a chromone core with a bromophenyl group at the 3-position and a methoxy group at the 7-position. The presence of the bromine atom enhances its lipophilicity and may influence its biological interactions.

Antioxidant Activity

Flavonoids, including this compound, are well-documented for their antioxidant properties. This compound exhibits the ability to scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies indicate that it can effectively reduce oxidative damage in various cell types, contributing to its potential as a neuroprotective agent.

Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. Research indicates that it modulates pathways involved in inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes. This activity suggests its utility in treating inflammatory diseases.

Anticancer Activity

This compound has demonstrated significant anticancer properties in vitro. It induces apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function. Notably, studies have reported its effectiveness against breast cancer cell lines, highlighting its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The compound scavenges ROS, thereby reducing oxidative stress.

- Anti-inflammatory Mechanism : It inhibits COX enzymes and reduces cytokine production.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial disruption and caspase activation.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated an IC50 value of 25 µM, demonstrating significant free radical scavenging ability compared to standard antioxidants like ascorbic acid.

Study on Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the release of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM, indicating its potential in managing inflammatory responses.

Study on Anticancer Activity

Research involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related flavonoids:

| Compound Name | Antioxidant IC50 (µM) | Anti-inflammatory Effect | Anticancer IC50 (µM) |

|---|---|---|---|

| This compound | 25 | Significant reduction in TNF-alpha | 15 |

| 3-(4-chlorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | 30 | Moderate reduction in TNF-alpha | 20 |

| 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | 22 | Significant reduction in IL-6 | 18 |

Properties

IUPAC Name |

3-(4-bromophenyl)-7-methoxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXPMQAZOGNNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.